molecular formula C11H15NO2S B2428979 N-((1-hydroxycyclopentyl)methyl)thiophene-3-carboxamide CAS No. 1219914-37-0

N-((1-hydroxycyclopentyl)methyl)thiophene-3-carboxamide

Cat. No. B2428979
CAS RN: 1219914-37-0
M. Wt: 225.31
InChI Key: PGMBBOOOJUJEAH-UHFFFAOYSA-N
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Description

“N-((1-hydroxycyclopentyl)methyl)thiophene-3-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” contains total 41 bond(s); 18 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 hydroxyl group(s), 1 tertiary alcohol(s), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Reactivity

A range of thiophene derivatives, including those structurally related to N-((1-hydroxycyclopentyl)methyl)thiophene-3-carboxamide, have been synthesized to explore their chemical properties and reactivity. For instance, novel cycloalkylthiophene Schiff bases and their metal complexes exhibit significant antibacterial and antifungal activities (Altundas et al., 2010). Additionally, the synthesis techniques for creating α-Hydroxycarboxamides from aldehydes and ketones using N-Methyl-C-(trichlorotitanio)formimidoyl Chloride have been developed, showcasing the versatility of thiophene derivatives in chemical transformations (Schiess & Seebach, 1983).

Biological Activities and Potential Therapeutic Applications

Research on thiophene derivatives has also highlighted their biological activities and potential therapeutic applications. For example, certain compounds have shown promise as anti-inflammatory agents by inhibiting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are critical for neutrophil adherence to activated endothelial cells (Boschelli et al., 1995). Other studies focus on the antimycobacterial and herbicidal activities of ring-substituted 1-hydroxynaphthalene-2-carboxanilides, demonstrating significant efficacy against various Mycobacterium species and potential as herbicides (Goněc et al., 2013).

Future Directions

Thiophene and its substituted derivatives have attracted great interest in industry as well as academia . They have been proven to be effectual drugs in the present respective disease scenario . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives, to which this compound belongs, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Cellular Effects

The effects of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide on various types of cells and cellular processes are not yet fully known. It is known that thiophene derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide over time in laboratory settings are not yet fully known. It is known that thiophene derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide at different dosages in animal models are not yet fully known. It is known that thiophene derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is involved in are not yet fully known. It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide within cells and tissues are not yet fully known. It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide and any effects on its activity or function are not yet fully known. It is known that thiophene derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(9-3-6-15-7-9)12-8-11(14)4-1-2-5-11/h3,6-7,14H,1-2,4-5,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBBOOOJUJEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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